AM2201 N-(4-hydroxypentyl) metabolite-d5

Forensic toxicology Bioanalysis LC-MS/MS method validation

Penta-deuterated at indole 2,4,5,6,7 positions for minimal chromatographic isotope effect. Validated exclusively for AM2201 N-(4-hydroxypentyl) urinary biomarker quantification by LC-MS/MS; JWH-018 metabolite-d5 cannot substitute (clinically proven no cross-metabolism). Forensic casework demonstrated accurate quantification at 3.1 ng/mL in urine. DEA-exempt certified reference material simplifies procurement. Solubility: 20 mg/mL in DMSO, DMF, DCM; 5 mg/mL in ethanol. Ideal for clinical toxicology, forensic labs, and pharmacokinetic studies.

Molecular Formula C24H17D5FNO2
Molecular Weight 380.5
Cat. No. B1158565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM2201 N-(4-hydroxypentyl) metabolite-d5
Synonyms(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone
Molecular FormulaC24H17D5FNO2
Molecular Weight380.5
Structural Identifiers
SMILESO=C(C1=C([2H])N(CCCC(O)CF)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=CC=CC4=C3C=CC=C4
InChIInChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2/i3D,4D,11D,13D,16D
InChIKeyHTFNNXALSQKDIS-HXXXRZHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM2201 N-(4-hydroxypentyl) Metabolite-d5: Certified Deuterated Internal Standard for Forensic Toxicology Quantification


AM2201 N-(4-hydroxypentyl) metabolite-d5 (CAS 2747914-09-4) is a penta-deuterated analytical reference standard, containing five deuterium atoms specifically positioned at the 2, 4, 5, 6, and 7 positions of the indole ring system [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of AM2201 N-(4-hydroxypentyl) metabolite, a primary urinary biomarker of the synthetic cannabinoid AM2201, via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why Generic Substitution Fails for AM2201 N-(4-hydroxypentyl) Metabolite-d5 in Regulated Bioanalysis


In quantitative LC-MS/MS analysis of AM2201 metabolites in complex biological matrices such as urine or blood, substitution of this compound with unlabeled metabolite standards, structurally related deuterated analogs (e.g., JWH-018 metabolite-d5), or non-isotopic internal standards introduces significant and quantifiable error. A real-world forensic case analysis quantified the AM2201 N-(4-hydroxypentyl) metabolite concentration in human urine at 3.1 ng/mL; reliance on an incorrect internal standard would compromise the accuracy of this low-level determination [1]. Furthermore, a human self-experiment study established that the JWH-018 N-(4-hydroxypentyl) metabolite is not detected following AM-2201 ingestion, thereby proving that JWH-018-derived deuterated standards are analytically invalid for AM-2201 quantification and cannot serve as substitutes [2].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of AM2201 N-(4-hydroxypentyl) Metabolite-d5


Matrix Effect Compensation in Human Urine: Deuterated Internal Standard vs. Unlabeled Metabolite Calibration

This compound is intended for use as an internal standard for the quantification of AM2201 N-(4-hydroxypentyl) metabolite (Item No. 10203) by GC- or LC-MS . The functional differentiation lies in its stable isotope-labeled (SIL) nature: a deuterated internal standard co-elutes with the target analyte and experiences identical sample preparation losses, extraction efficiencies, and ionization conditions [1]. In contrast, external calibration using the unlabeled AM2201 N-(4-hydroxypentyl) metabolite standard fails to correct for matrix-induced ion suppression or enhancement, leading to systematic quantification bias in complex biological specimens.

Forensic toxicology Bioanalysis LC-MS/MS method validation

Analytical Specificity: AM2201-d5 Metabolite vs. JWH-018 Metabolite Cross-Reactivity

A controlled human self-experiment with oral ingestion of 5 mg AM-2201 demonstrated that the N-(4-hydroxypentyl) metabolite of JWH-018, which is the major metabolite after JWH-018 use, was not detected in urine following AM-2201 consumption [1]. Consequently, a deuterated JWH-018 N-(4-hydroxypentyl) metabolite internal standard cannot serve as a valid SIL-IS for AM-2201 metabolite quantification. This metabolic specificity is further reinforced by data from a multi-analyte metabolism study, which identified the N-(4-hydroxypentyl) metabolite of the non-fluorinated analog as a useful analytical target and consumption marker specific to AM-2201 exposure [2].

Forensic toxicology Metabolism Synthetic cannabinoids

Isotopic Labeling Strategy: Indole-Ring Penta-Deuteration (d5) for Chromatographic Co-Elution Integrity

AM2201 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms specifically at the 2, 4, 5, 6, and 7 positions of the indole ring [1]. While deuterium labeling can introduce a chromatographic isotope effect causing earlier elution of the labeled analog relative to the unlabeled analyte, the strategic placement of deuterium atoms on the indole ring (rather than on the alkyl side chain) mitigates this effect. In contrast, side-chain labeled analogs often exhibit more pronounced retention time shifts due to differential hydrophobic interactions with reversed-phase stationary phases, which can diminish the internal standard's capacity to compensate for matrix effects [2]. The indole-ring labeling strategy of this compound minimizes such chromatographic resolution, preserving near-identical retention time and thereby ensuring robust matrix effect correction.

Analytical chemistry LC-MS method development Stable isotope labeling

Certified Reference Material with DEA Exempt Preparation Status: Streamlined Procurement for Regulated Laboratories

The Cerilliant formulation of AM2201 4-Hydroxypentyl metabolite-D5 is provided as a DEA-exempt chemical preparation, meaning that U.S. laboratories can place orders without additional DEA registration or paperwork requirements . In contrast, many other synthetic cannabinoid analytical standards and their metabolites remain controlled substances requiring Schedule I licensing, import/export permits, and enhanced security protocols. This product is provided as a certified solution standard at 100 µg/mL in methanol, ready for immediate use as an internal standard in GC/MS or LC/MS synthetic cannabinoid testing methods for forensic analysis, clinical toxicology, and urine drug testing applications .

Forensic science Regulatory compliance Laboratory procurement

Validated Solubility Profile for Stock Solution Preparation: Defined Solubility Limits Across Standard Laboratory Solvents

This compound exhibits a defined solubility profile that is critical for preparing calibration standards and spiking solutions. The quantitative solubility data are: Dichloromethane (20 mg/mL), DMF (20 mg/mL), DMSO (20 mg/mL), and Ethanol (5 mg/mL) . These values, measured under controlled conditions, enable laboratories to select appropriate solvents for stock solution preparation without iterative solubility testing. In contrast, many non-certified or generic deuterated standards lack vendor-verified solubility data, introducing uncertainty into solution preparation workflows and potentially compromising calibration accuracy.

Analytical method development Sample preparation Solution stability

Primary Application Scenarios for AM2201 N-(4-hydroxypentyl) Metabolite-d5 Based on Quantitative Evidence


Forensic Toxicology: Quantification of AM-2201 Exposure in Urine for Criminal Investigations

This compound serves as the SIL-IS for LC-MS/MS quantification of AM2201 N-(4-hydroxypentyl) metabolite in human urine. A forensic case report demonstrated its utility by quantifying the metabolite at 3.1 ng/mL in urine obtained from a suspected impaired driver, while simultaneously ruling out cross-reactivity with JWH-018 metabolites [1]. The metabolic specificity established by Hutter et al. confirms that JWH-018 N-(4-hydroxypentyl) metabolite is not produced following AM-2201 consumption, thereby validating this deuterated standard's exclusive suitability for AM-2201 exposure confirmation [2].

Clinical Toxicology: Monitoring Synthetic Cannabinoid Exposure in Emergency Department Patients

For clinical laboratories performing urine drug testing to confirm synthetic cannabinoid intoxication, this internal standard enables accurate quantification of the major urinary biomarker of AM-2201. The Hutter et al. multi-analyte metabolism study identified the N-(4-hydroxypentyl) metabolite of the non-fluorinated analog as a reliable analytical target and consumption marker for AM-2201 [3]. The compound's DEA-exempt status, as provided in the Cerilliant certified solution format, facilitates rapid procurement and implementation in hospital-based toxicology laboratories operating under CLIA and other regulatory frameworks .

Method Development and Validation: Establishing LC-MS/MS Assays for Novel Psychoactive Substances Panels

Research and reference laboratories developing multi-analyte LC-MS/MS methods for synthetic cannabinoid screening require a validated internal standard for the AM-2201 biomarker. The defined solubility profile (20 mg/mL in DMSO, DMF, and dichloromethane; 5 mg/mL in ethanol) provides method developers with verified starting parameters for stock solution preparation, reducing optimization time and ensuring batch-to-batch reproducibility . The indole-ring penta-deuteration strategy minimizes chromatographic isotope effects, preserving co-elution with the target analyte and thereby ensuring robust matrix effect correction across method validation parameters [4].

Pharmacokinetic and Metabolism Studies: In Vivo AM-2201 Disposition Research

For research groups investigating the pharmacokinetics and metabolism of AM-2201 in animal models, this deuterated internal standard enables accurate quantification of the N-(4-hydroxypentyl) metabolite in plasma and urine. A rat pharmacokinetic study by Botrè et al. quantified this metabolite at concentrations ≤0.17 µg/L in plasma following subcutaneous AM-2201 administration, demonstrating the need for a sensitive, matrix-effect-corrected quantification method [5]. The use of a structurally identical, isotopically labeled internal standard is essential for achieving the low-level quantification (LLOQ 0.1 µg/L) required for such pharmacokinetic profiling [6].

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